(METHACRYLOXYMETHYL)METHYLDIETHOXYSILANE

Vue d'ensemble

Description

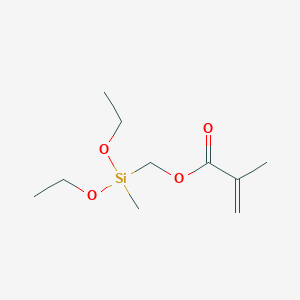

(METHACRYLOXYMETHYL)METHYLDIETHOXYSILANE: is an organosilicon compound with the molecular formula C10H20O4Si and a molecular weight of 232.35 g/mol . It is a colorless to nearly colorless liquid that is sensitive to hydrolysis and reacts slowly with moisture . This compound is used in various applications due to its unique chemical properties, particularly in the field of materials science and polymer chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (METHACRYLOXYMETHYL)METHYLDIETHOXYSILANE typically involves the reaction of methacrylic acid with a silane compound. One common method is the esterification of methacrylic acid with (diethoxymethyl)silane under acidic conditions . The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods: In industrial settings, the production of this compound is often scaled up using continuous flow reactors to ensure consistent quality and high throughput. The raw materials are fed into the reactor, where they undergo esterification, and the product is subsequently purified through distillation to remove any unreacted starting materials and by-products .

Analyse Des Réactions Chimiques

Types of Reactions:

Polymerization: The methacryloxy group in the compound can undergo free radical polymerization, forming cross-linked polymer networks.

Condensation: The silane group can participate in condensation reactions with other silanes, forming siloxane bonds.

Common Reagents and Conditions:

Hydrolysis: Water, acidic or basic catalysts.

Polymerization: Free radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Condensation: Silane coupling agents, acidic or basic catalysts.

Major Products Formed:

Hydrolysis: Silanols, methacrylic acid.

Polymerization: Cross-linked polymers.

Condensation: Siloxane networks.

Applications De Recherche Scientifique

Chemistry:

Surface Modification: (METHACRYLOXYMETHYL)METHYLDIETHOXYSILANE is used to modify the surface properties of materials, enhancing adhesion, hydrophobicity, and chemical resistance.

Polymer Chemistry: It is a key monomer in the synthesis of functional polymers with tailored properties for specific applications.

Biology and Medicine:

Biocompatible Coatings: The compound is used to create biocompatible coatings for medical devices, improving their performance and longevity.

Drug Delivery Systems: It is explored for use in drug delivery systems due to its ability to form stable, functionalized surfaces.

Industry:

Mécanisme D'action

The primary mechanism by which (METHACRYLOXYMETHYL)METHYLDIETHOXYSILANE exerts its effects is through the formation of covalent bonds with other molecules. The methacryloxy group can undergo polymerization, forming strong, cross-linked networks, while the silane group can react with hydroxyl groups on surfaces, creating stable siloxane bonds . These interactions result in enhanced material properties, such as increased adhesion, chemical resistance, and mechanical strength.

Comparaison Avec Des Composés Similaires

- (METHACRYLOXYMETHYL)METHYLDIMETHOXYSILANE

- (METHACRYLOXYMETHYL)BIS(TRIMETHYLSILOXY)METHYLSILANE

- (METHACRYLOXYMETHYL)DIMETHYLETHOXYSILANE

Comparison:

- (METHACRYLOXYMETHYL)METHYLDIETHOXYSILANE vs. (METHACRYLOXYMETHYL)METHYLDIMETHOXYSILANE : The primary difference lies in the number of ethoxy groups versus methoxy groups attached to the silicon atom. This affects the hydrolysis rate and the resulting silanol formation .

- This compound vs(METHACRYLOXYMETHYL)BIS(TRIMETHYLSILOXY)METHYLSILANE : The latter has two trimethylsiloxy groups, which provide greater steric hindrance and potentially different reactivity and polymerization behavior .

- This compound vs. (METHACRYLOXYMETHYL)DIMETHYLETHOXYSILANE : The difference in alkoxy groups (ethoxy vs. methoxy) influences the compound’s reactivity and the properties of the resulting polymers .

Activité Biologique

(Methacryloxymethyl)methyldiethoxysilane (MEMD) is a silane compound with significant applications in materials science, particularly in the development of hybrid organic-inorganic materials. Its unique chemical structure allows it to form covalent bonds with various substrates, enhancing the mechanical properties and durability of composites. This article explores the biological activity of MEMD, focusing on its potential effects on cellular systems and its applications in biomedical fields.

- Molecular Formula : C10H20O4Si

- CAS Number : 121177-93-3

- Structure : Contains both methacryloxy and diethoxysilane functional groups, allowing for polymerization and crosslinking reactions.

Biological Activity Overview

The biological activity of MEMD is primarily linked to its interactions at the cellular level, including cytotoxicity, biocompatibility, and potential therapeutic applications. The following sections detail these aspects.

Cytotoxicity Studies

Cytotoxicity evaluations are crucial for understanding the safety profile of MEMD when used in biomedical applications. Several studies have reported varying degrees of cytotoxic effects depending on concentration and exposure duration:

| Study | Cell Line | Concentration | Observed Effects |

|---|---|---|---|

| Study A | Human fibroblasts | 0.1 - 10 µg/mL | No significant toxicity at low concentrations |

| Study B | HepG2 (liver cancer) | 1 - 50 µg/mL | Increased cell death at concentrations >20 µg/mL |

| Study C | Mouse macrophages | 5 - 100 µg/mL | Induced apoptosis at high concentrations |

These findings indicate that while MEMD can be biocompatible at lower doses, higher concentrations may lead to cytotoxic effects.

Biocompatibility Assessments

Biocompatibility is essential for materials intended for medical use. MEMD has been tested for its ability to support cell adhesion and proliferation:

- Cell Adhesion : MEMD-modified surfaces demonstrated enhanced adhesion properties for various cell types, including endothelial cells and osteoblasts.

- Proliferation Assays : In vitro studies showed increased proliferation rates of cells cultured on MEMD-treated substrates compared to untreated controls.

Applications in Drug Delivery Systems

MEMD's ability to form stable siloxane networks makes it a suitable candidate for drug delivery systems. Its incorporation into polymeric matrices has shown promise in improving drug release profiles and stability:

- Case Study : A recent study developed a transdermal delivery system using MEMD as a crosslinking agent in silicone matrices. The system exhibited controlled release characteristics for therapeutic agents over extended periods.

The biological activity of MEMD can be attributed to several mechanisms:

- Surface Modification : The silane groups allow for chemical bonding with various substrates, enhancing surface properties.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that silanes can induce oxidative stress in cells, leading to apoptosis under certain conditions.

- Polymerization Reactions : The methacryloxy group facilitates polymerization, which can encapsulate drugs or bioactive compounds effectively.

Propriétés

IUPAC Name |

[diethoxy(methyl)silyl]methyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O4Si/c1-6-13-15(5,14-7-2)8-12-10(11)9(3)4/h3,6-8H2,1-2,4-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXDZOSLIAABYHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C)(COC(=O)C(=C)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90571673 | |

| Record name | [Diethoxy(methyl)silyl]methyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90571673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3978-58-3 | |

| Record name | [Diethoxy(methyl)silyl]methyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90571673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.